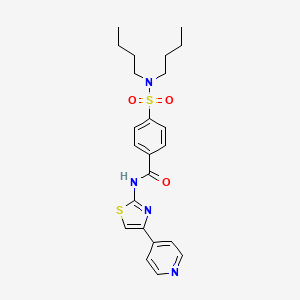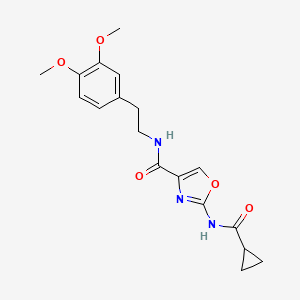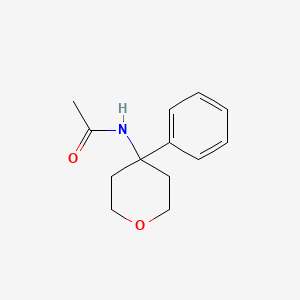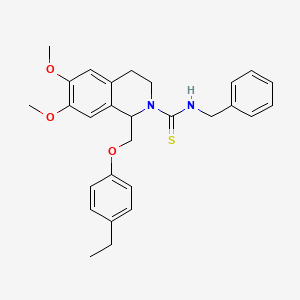
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that include a pyrrole ring are quite varied in their structures and activities, including some drugs and natural products .
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a well-studied area of chemistry. One common method is the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones with primary amines . The exact synthesis route for your specific compound would depend on the choice of starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a pyrrole-containing compound like the one you mentioned would be characterized by the presence of the pyrrole ring, which consists of four carbon atoms and one nitrogen atom in a five-membered ring . The exact structure would depend on the other substituents attached to the ring .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the 2-position of the ring, due to the high electron density associated with the nitrogen atom . Other reactions could include oxidation, reduction, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrrole-containing compound would depend on its specific structure. In general, pyrrole itself is a colorless liquid at room temperature, with a boiling point of 129-130°C . It is slightly soluble in water, but more soluble in organic solvents .作用機序
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide is a selective CB1 cannabinoid receptor antagonist, which means it blocks the activity of the CB1 receptor. The endocannabinoid system, which includes the CB1 receptor, plays a role in regulating appetite, metabolism, and energy balance. By blocking the CB1 receptor, this compound may modulate these processes and potentially lead to weight loss and improved metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake, body weight, and adiposity in animal models. In addition, it has been shown to improve glucose tolerance and insulin sensitivity, suggesting a potential role in the treatment of diabetes. This compound has also been investigated for its potential to reduce drug-seeking behavior in addiction models.
実験室実験の利点と制限
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
将来の方向性
For N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide research include investigating its potential therapeutic applications in human subjects, as well as further elucidating its mechanism of action and potential side effects. In addition, this compound may be studied in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide involves several steps, including the reaction of 3-(1H-pyrrol-1-yl)propanol with 3-bromopropiophenone to form the intermediate 3-(1H-pyrrol-1-yl)propyl-3-bromopropiophenone. This intermediate is then treated with lithium aluminum hydride to reduce the ketone to the corresponding alcohol, which is then acylated with N-phenylpropanamide to form the final product.
科学的研究の応用
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity, suggesting a potential role in the treatment of obesity and related metabolic disorders.
Safety and Hazards
特性
IUPAC Name |
3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYWPFGMSRWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)


![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2914553.png)


![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)
![(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2914562.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2914564.png)
![N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2914565.png)
![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)